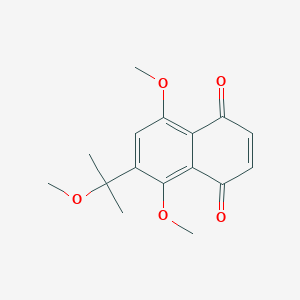
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the use of hydroquinone derivatives as starting materials. The synthetic route may involve:
Methoxylation: Introduction of methoxy groups to the hydroquinone derivative.
Alkylation: Addition of the 2-methoxypropan-2-yl group.
Oxidation: Conversion of the hydroquinone to the naphthoquinone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial reactors and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone forms .
Scientific Research Applications
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its quinone structure.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell apoptosis, making it a potential candidate for anticancer therapies . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the protein kinase B (Akt) pathway .
Comparison with Similar Compounds
Similar Compounds
Plumbagin: A naturally occurring naphthoquinone with similar biological activities.
Lawsone: Another naphthoquinone derivative used in dyes and with antimicrobial properties.
Juglone: Known for its allelopathic effects and use in traditional medicine.
Uniqueness
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione is unique due to its specific methoxy and alkyl substituents, which may confer distinct biological activities and chemical reactivity compared to other naphthoquinones .
Properties
CAS No. |
105827-41-6 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5,8-dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O5/c1-16(2,21-5)9-8-12(19-3)13-10(17)6-7-11(18)14(13)15(9)20-4/h6-8H,1-5H3 |
InChI Key |
GVILCTYNUINYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















